2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide is an organic compound that features a methoxyphenyl group, a phenylmorpholino group, and an acetamide moiety
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and acids.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water and an acid or base, leading to the formation of simpler molecules.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide can be compared with similar compounds such as:
2-(4-Methoxyphenyl)-N-(3-(2-phenylpiperidino)propyl)acetamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)ethyl)acetamide: This compound has an ethyl group instead of a propyl group, which can affect its reactivity and interactions with molecular targets.
The uniqueness of 2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-10-8-18(9-11-20)16-22(25)23-12-5-13-24-14-15-27-21(17-24)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWZEXRBOBPIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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